molecular formula C8H6BrN3 B1278728 8-Bromo-1,7-naphthyridin-6-amine CAS No. 5912-35-6

8-Bromo-1,7-naphthyridin-6-amine

Cat. No. B1278728
CAS RN: 5912-35-6
M. Wt: 224.06 g/mol
InChI Key: VJKKBVMEHDGRAZ-UHFFFAOYSA-N
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Description

8-Bromo-1,7-naphthyridin-6-amine is a compound that can be synthesized through various chemical reactions involving bromonaphthyridines and amines. The compound is of interest due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of antimalarial agents and other pharmaceuticals. The synthesis and reactivity of related naphthyridine derivatives have been explored in several studies, which provide insights into the methods of preparation and potential uses of such compounds.

Synthesis Analysis

The synthesis of bromonaphthyridines, which are precursors to 8-Bromo-1,7-naphthyridin-6-amine, can be achieved through the treatment of amidonaphthyridinones with phosphorus tribromide, yielding products in moderate yields . Additionally, the copper-catalyzed amination of these bromonaphthyridines with aqueous ammonia at room temperature affords the desired amination products, including 8-Bromo-1,7-naphthyridin-6-amine, in varying yields . The reactivity of related compounds, such as 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines, has also been studied, revealing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been extensively studied through X-ray crystallography. These studies have revealed the presence of classical hydrogen bonds and other noncovalent interactions that play a significant role in the formation of supramolecular structures . The crystal packing analysis suggests that these interactions, including N-H...O and O-H...O hydrogen bonds, are crucial in the formation of 3D framework structures .

Chemical Reactions Analysis

Naphthyridine derivatives participate in various chemical reactions, forming supramolecular networks and salts with carboxylic acids through proton transfer . These reactions are driven by classical hydrogen bonds and other intermolecular interactions, which guide the formation of salts and adducts with distinct 1D to 3D structures . The reactivity of these compounds under different conditions can lead to a range of substitution patterns and even unexpected rearrangements, as observed in the synthesis of diamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-1,7-naphthyridin-6-amine and related compounds have been characterized using various analytical techniques, including infrared spectroscopy, melting point determination, and elemental analysis . These properties are influenced by the molecular structure and the nature of the intermolecular interactions present in the crystalline forms of the compounds. The formation of supramolecular salts and adducts with carboxylic acids is indicative of the compound's ability to engage in strong acid-base interactions, which are essential for the stability and formation of the observed supramolecular architectures .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 8-Bromo-1,7-naphthyridin-6-amine serves as a starting material for synthesizing various naphthyridine derivatives. One study described a new synthesis of 5-chloro- and 5-bromo-1,7-naphthyridine using 8-amino-1,7-naphthyridine, highlighting the compound's role in chemical transformations (Woźniak & Plas, 1978).

Antimalarial Activity

  • Research on N4-substituted 7-bromo-1,5-naphthyridin-4-amines, prepared from nicotinic acid and related to 8-Bromo-1,7-naphthyridin-6-amine, revealed significant antimalarial activity in some compounds, suggesting potential therapeutic applications (Barlin & Tan, 1985).

Methodological Advances in Chemistry

  • A study on copper-catalyzed amination of bromonaphthyridines, including amido-bromo-1,8-naphthyridines, at room temperature presented an alternative method for synthesizing functional, nonsymmetric 2,7-diamido-1,8-naphthyridines, demonstrating methodological advancements in chemistry (Anderson et al., 2010).

Applications in Organelle Labelling

  • The construction of fluorescent markers for lipid droplets using 1,8-naphthalimide, related to 8-Bromo-1,7-naphthyridin-6-amine, highlights the compound's potential applications in cellular imaging and organelle labelling. This research demonstrates the ability to create specific markers for medical and biological studies (Ni et al., 2020).

Safety And Hazards

The safety information for 8-Bromo-1,7-naphthyridin-6-amine includes several hazard statements: H302, H312, H315, H319, H332, H335. The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P422 .

properties

IUPAC Name

8-bromo-1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKKBVMEHDGRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443761
Record name 8-bromo-1,7-naphthyridin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,7-naphthyridin-6-amine

CAS RN

5912-35-6
Record name 8-Bromo-1,7-naphthyridin-6-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-bromo-1,7-naphthyridin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,7-naphthyridin-6-amine
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Synthesis routes and methods

Procedure details

Through a stirred solution of 2-Cyano-3-pyridylacetonitrile (3.6 g, 0.025 mol) in toluene (80 ml) is bubbled HBr for 5 h. Then, 4N NaOH is carefully added and the suspension stirred vigorously. The mixture is filtered and the product washed with water and dried. Crystallisation from toluene affords the title compound. Mass M+H 225. Melting point 188° C., decomposition.
Quantity
3.6 g
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reactant
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Nishimura, A Siegmund, L Liu, K Yang… - Journal of medicinal …, 2011 - ACS Publications
The phosphoinositide 3-kinase (PI3K) family catalyzes the ATP-dependent phosphorylation of the 3′-hydroxyl group of phosphatidylinositols and plays an important role in cell growth …
Number of citations: 72 pubs.acs.org
JP Day, B Lindsay, T Riddell, Z Jiang… - Journal of medicinal …, 2011 - ACS Publications
A survey of PDE4 inhibitors reveals that some compounds trigger intracellular aggregation of PDE4A4 into accretion foci through association with the ubiquitin-binding scaffold protein …
Number of citations: 37 pubs.acs.org

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